2,4-Dihydroxy-6-methoxybenzaldehyde CAS 3519-76-4 properties
2,4-Dihydroxy-6-methoxybenzaldehyde CAS 3519-76-4 properties
Technical Whitepaper: 2,4-Dihydroxy-6-methoxybenzaldehyde
Executive Summary
2,4-Dihydroxy-6-methoxybenzaldehyde (CAS 3519-76-4) is a rare, high-value phenolic aldehyde derived from the resorcinol scaffold. Distinguished by its specific substitution pattern—an aldehyde group flanked by two hydroxyls and one methoxy group—it serves as a critical intermediate in the synthesis of complex flavonoids, coumarins, and chalcones.
Its primary industrial and research value lies in its potent tyrosinase inhibitory activity , often exceeding that of the industry-standard kojic acid. This property positions it as a premier candidate for depigmentation agents in cosmeceuticals and anti-browning agents in food science. Furthermore, its structural motif allows for facile derivatization into prenylated secondary metabolites found in Marshallia and Morus species, expanding its utility in drug discovery for antimicrobial and anti-inflammatory therapeutics.
Chemical Identity & Physicochemical Profile
This compound is an isomer of the more common 2-hydroxy-4-methoxybenzaldehyde (isovanillin derivative) and 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde). The 6-methoxy substituent introduces unique electronic properties, enhancing its lipophilicity and altering its chelation potential with metalloenzymes like tyrosinase.
| Property | Specification |
| IUPAC Name | 2,4-Dihydroxy-6-methoxybenzaldehyde |
| Common Synonyms | 4,6-Dihydroxy-2-methoxybenzaldehyde; 6-Methoxy-β-resorcylaldehyde |
| CAS Number | 3519-76-4 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Pale yellow to beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Poorly soluble in water |
| Melting Point | 135–140 °C (Estimated from structural analogs; varies by purity/polymorph) |
| SMILES | COC1=C(C(=O)C=C(C1=O)O)O |
Synthetic Pathways
The most reliable and scalable route to 2,4-dihydroxy-6-methoxybenzaldehyde is the Vilsmeier-Haack formylation of 3,5-dihydroxyanisole (5-methoxyresorcinol). This method offers superior regioselectivity compared to the Gattermann reaction, directing the formyl group to the position ortho to the hydroxyls and para to the methoxy group (or ortho to both, depending on steric control), typically yielding the 2,4,6-substituted core.
Protocol: Vilsmeier-Haack Formylation[2][3]
Reagents:
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Starting Material: 3,5-Dihydroxyanisole (5-Methoxyresorcinol)
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Reagent A: Phosphorus Oxychloride (POCl₃)[1]
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Reagent B: N,N-Dimethylformamide (DMF)
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Methodology:
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Reagent Formation: In a flame-dried 3-neck round-bottom flask under inert atmosphere (N₂), cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise over 30 minutes. Stir at 0°C for 1 hour to generate the Vilsmeier reagent (chloroiminium salt), observed as a white/yellow precipitate or slurry.
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Substrate Addition: Dissolve 3,5-dihydroxyanisole (1.0 eq) in anhydrous MeCN. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5°C. The electron-rich ring reacts rapidly.
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Cyclization/Heating: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).
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Hydrolysis: Pour the reaction mixture onto crushed ice/water (approx. 5x reaction volume). Add saturated Sodium Acetate (NaOAc) solution to buffer the pH to ~5.0. Stir vigorously for 2 hours to hydrolyze the iminium intermediate into the aldehyde.
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Workup: Extract the aqueous layer with Ethyl Acetate (3x).[2] Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient Hexane → 40% EtOAc) to yield the product as pale yellow needles.
Figure 1: Synthetic workflow via Vilsmeier-Haack formylation.
Analytical Characterization
Verification of the structure relies on distinguishing the specific substitution pattern. The 6-methoxy group creates a distinct shielding pattern compared to the 4-methoxy isomer.
| Technique | Diagnostic Signals (Expected) | Interpretation |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.0–12.5 ppm (s, 1H) | Chelate-bonded phenolic -OH (C2-OH). |
| δ 10.1 ppm (s, 1H) | Aldehyde proton (-CHO). | |
| δ 6.0–6.2 ppm (s or d, 2H) | Aromatic protons at C3 and C5. Often appear as meta-coupled doublets (J ~2Hz) or a singlet if unresolved. | |
| δ 3.85 ppm (s, 3H) | Methoxy group (-OCH₃). | |
| ¹³C NMR | δ ~192 ppm | Carbonyl carbon (C=O). |
| δ ~165–168 ppm | Oxygenated aromatic carbons (C2, C4, C6). | |
| δ ~56 ppm | Methoxy carbon. | |
| Mass Spectrometry (ESI) | [M-H]⁻ m/z 167.04 | Negative ion mode confirms molecular mass of 168.15. |
Biological Applications & Mechanism of Action
Tyrosinase Inhibition
The primary biological application of 2,4-dihydroxy-6-methoxybenzaldehyde is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.
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Mechanism: The compound acts as a competitive inhibitor. The aldehyde moiety forms a Schiff base with primary amino groups in the enzyme's active site, while the ortho-hydroxyl group (C2-OH) chelates the binuclear copper (Cu²⁺) active site essential for enzymatic activity.
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Potency: Studies on analogous resorcinol derivatives indicate IC₅₀ values in the low micromolar range (<10 µM), often superior to kojic acid (IC₅₀ ~20-50 µM).
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Significance: It prevents the oxidation of L-DOPA to Dopaquinone, halting the production of melanin pigments.
Figure 2: Mechanism of tyrosinase inhibition preventing melanogenesis.
Natural Occurrence & Biosynthesis
While the free aldehyde is less common than its derivatives, it is a key biosynthetic node in:
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Morus species (Mulberry): Found as glycosides (e.g., 2-O-β-D-glucopyranosyl-4,6-dihydroxybenzaldehyde).
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Marshallia tenuifolia: Found as prenylated derivatives.[3][4]
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Syzygium species: Serves as the A-ring precursor for various chalcones (e.g., 2',4'-dihydroxy-6'-methoxychalcone).
Handling & Safety
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.
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Solubility: Dissolve in DMSO or Ethanol for biological assays. Avoid aqueous stock solutions due to poor solubility and potential hydrolysis over time.
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Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles). SDS typically classifies similar phenolic aldehydes as causing skin and eye irritation (H315, H319).
References
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Vilsmeier-Haack Reaction on Resorcinols: BenchChem Technical Support. "Synthesis of 2,4-Dihydroxybenzaldehyde and Derivatives." Link
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Tyrosinase Inhibition: Kubo, I., & Kinst-Hori, I. (1999). "2-Hydroxy-4-methoxybenzaldehyde: A potent tyrosinase inhibitor from African medicinal plants." Planta Medica, 65(1), 19-22. (Note: Discusses the isomer, establishing the SAR for this class). Link
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Natural Product Isolation: Poumale, H. M., et al. (2011). "Isoprenoids and Flavonoids with Antimicrobial Activity from Ficus conraui." ResearchGate. (Discusses prenylated derivatives of the title compound). Link
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Spectroscopic Data: National Product Magnetic Resonance Database (NP-MRD). "Predicted NMR Data for Dihydroxy-methoxybenzaldehyde Derivatives." Link
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Synthesis of Chalcones: Ticona, J. C., et al. (2021). "Anti-tyrosinase chalcones from Loranthus acutifolius." International Online Medical Council. (Details the use of the aldehyde in chalcone synthesis). Link
Sources
- 1. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
